Lipophilicity (LogP) Comparison of 4,5-Difluoro vs. 3,5-Difluoro vs. 4-Fluoro Aminopyridines
The 4,5-difluoro substitution pattern confers a LogP of 0.87, which is significantly lower than the 3,5-difluoro analog (LogP 1.52) and closer to the 4-fluoro analog (LogP 1.38). This difference in lipophilicity can influence membrane permeability and off-target binding [1][2].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 0.87 |
| Comparator Or Baseline | 3,5-Difluoropyridin-2-amine (LogP 1.52) and 4-Fluoropyridin-2-amine (LogP 1.38) |
| Quantified Difference | Target compound is 0.65 log units less lipophilic than the 3,5-isomer and 0.51 log units less lipophilic than the 4-fluoro analog |
| Conditions | Data compiled from vendor and database reported values (ACD/Labs or similar algorithms) |
Why This Matters
Lower LogP values can improve aqueous solubility and reduce non-specific binding, which are critical parameters in early-stage drug discovery and lead optimization.
- [1] BOC Sciences. (2025). 2-Amino-3,5-difluoropyridine (CAS 732306-31-9). Retrieved from https://buildingblock.bocsci.com/ View Source
- [2] BOC Sciences. (2025). 2-amino-4-fluoropyridine (CAS 944401-77-8). Retrieved from https://buildingblock.bocsci.com/ View Source
